托伐普坦

概述

描述

作用机制

托伐普坦作为血管加压素 V2 受体的选择性和竞争性拮抗剂 . 血管加压素通常与肾集合管中的 V2 受体结合,促进水重吸收。 通过阻断这些受体,托伐普坦阻止了水的重吸收,导致尿量增加(利尿)而无显著电解质损失 . 这种机制通过促进水的排泄和减少液体超负荷来帮助管理低钠血症和 ADPKD 等疾病 .

科学研究应用

托伐普坦有几个科学研究应用:

生化分析

Biochemical Properties

Tolvaptan interacts with the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these V2 receptors, Tolvaptan prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .

Cellular Effects

Tolvaptan has been shown to significantly reduce cell proliferation . It effectively inhibits cell cycle progression and induces apoptosis . Furthermore, it reduces cell invasiveness .

Molecular Mechanism

Tolvaptan functions as a selective and competitive arginine vasopressin receptor 2 antagonist . Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking V2 receptors in the renal collecting ducts, Tolvaptan prevents the insertion of aquaporins into the walls, thus preventing water absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, Tolvaptan has been shown to increase serum sodium and osmolality, which can be observed 4-8 hours post-administration and is maintained for 24 hours .

Dosage Effects in Animal Models

In rat models with acute and chronic hyponatremia, dose titrations of Tolvaptan (0.25, 0.5, 1, 2, 4, and 8 mg/kg) increased plasma sodium to healthy levels without causing abnormal animal behavior suggesting neurological symptoms or death . It also improved hyponatremia-driven increases in wet weight and water content in the organs .

Metabolic Pathways

Tolvaptan is metabolized almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver . The metabolites of Tolvaptan are inactive .

Transport and Distribution

Tolvaptan is eliminated entirely by non-renal routes and mainly, if not exclusively, metabolized by CYP3A . It is highly plasma protein bound (99%) and distributed into an apparent volume of distribution of about 3 L/kg .

Subcellular Localization

The subcellular localization of Tolvaptan is primarily at the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these receptors, Tolvaptan prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .

准备方法

化学反应分析

相似化合物的比较

属性

IUPAC Name |

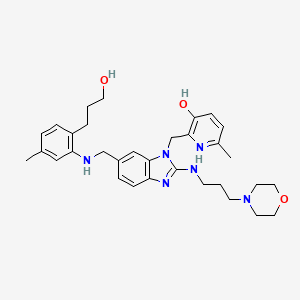

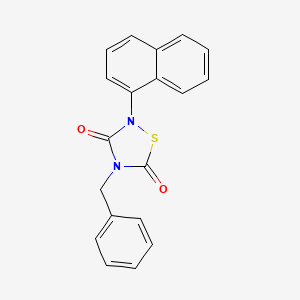

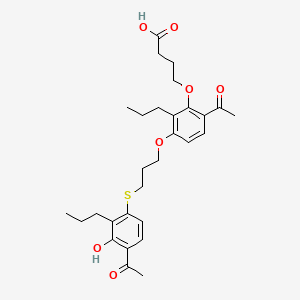

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048780 | |

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tolvaptan is a vasopressin antagonist that blocks the binding of arginine vasopressin (AVP) at the V2 receptors of the distal portions of the nephron. Animal pharmacology studies indicated that tolvaptan should increase excretion of water without increasing excretion of electrolytes (aquaresis) and thus offer a means of correcting serum sodium concentration by inducing excretion of water without loss of serum electrolytes. Tolvaptan is about 29 times more selective for V2 receptors than for V1a receptors with virtually no binding to V1b receptors., Tolvaptan is a selective vasopressin V2-receptor antagonist with an affinity for the V2-receptor that is 1.8 times that of native arginine vasopressin (AVP). Tolvaptan affinity for the V2-receptor is 29 times greater than for the V1a-receptor. When taken orally, 15 to 60 mg doses of tolvaptan antagonize the effect of vasopressin and cause an increase in urine water excretion that results in an increase in free water clearance (aquaresis), a decrease in urine osmolality, and a resulting increase in serum sodium concentrations. Urinary excretion of sodium and potassium and plasma potassium concentrations are not significantly changed. Tolvaptan metabolites have no or weak antagonist activity for human V2-receptors compared with tolvaptan. Plasma concentrations of native AVP may increase (avg. 2-9 pg/mL) with tolvaptan administration. | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

150683-30-0 | |

| Record name | Tolvaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150683-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolvaptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225.9 °C | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tolvaptan?

A1: Tolvaptan is a selective, orally active antagonist of the vasopressin V2 receptor. [] By blocking this receptor, tolvaptan inhibits the binding of vasopressin, also known as antidiuretic hormone (ADH), preventing the hormone's antidiuretic effects. []

Q2: How does the antagonism of the vasopressin V2 receptor affect water balance?

A2: Vasopressin normally acts on the V2 receptor in the kidneys to promote water reabsorption, concentrating urine and conserving water. [] By blocking this action, tolvaptan promotes the excretion of electrolyte-free water (aquaresis), leading to increased urine output and decreased urine osmolality. [, ]

Q3: What are the downstream effects of tolvaptan on intracellular and extracellular fluid volumes?

A3: Tolvaptan has been shown to reduce both intracellular and extracellular fluid volumes. [] While conventional diuretics primarily decrease extracellular water, tolvaptan appears to affect both compartments relatively equally. [] This unique characteristic makes it a potentially valuable treatment option for conditions involving cellular edema. []

Q4: Does tolvaptan affect the renin-angiotensin-aldosterone system (RAAS)?

A4: Unlike conventional diuretics which can activate the RAAS, studies suggest that tolvaptan does not exacerbate RAAS activation and might even have a suppressive effect. [, ] This makes it a promising alternative for patients where RAAS activation is a concern.

Q5: How is tolvaptan metabolized?

A5: Tolvaptan is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4. [, , ] This metabolic pathway makes it susceptible to drug interactions with other CYP3A4 inhibitors or inducers.

Q6: What factors can influence tolvaptan pharmacokinetics?

A6: Genetic factors, such as the CYP3A5 genotype, can influence tolvaptan pharmacokinetics. [] The CYP3A53/3 genotype is associated with higher plasma concentrations of tolvaptan due to reduced metabolic clearance. []

Q7: Does tolvaptan interact with drug transporters?

A8: In vitro studies suggest that tolvaptan is a substrate of P-glycoprotein (P-gp), a drug efflux transporter. [] This interaction could potentially alter the absorption, distribution, and excretion of tolvaptan and other P-gp substrates.

Q8: What conditions have been investigated in preclinical models of tolvaptan?

A9: Preclinical studies have examined the effects of tolvaptan in animal models of various conditions, including polycystic kidney disease (PKD), [, ] heart failure, [, ] and hepatic fibrosis. []

Q9: What are the primary findings of preclinical studies on tolvaptan in PKD?

A10: In animal models of PKD, tolvaptan has demonstrated the ability to slow kidney volume growth, reduce renal injury, and delay the onset of end-stage renal disease. [, ]

Q10: What are the key clinical trials investigating the use of tolvaptan?

A11: Major clinical trials evaluating tolvaptan include the TEMPO (Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes) trials, the REPRISE (Replicating Evidence of Preserved Renal Function: an Investigation of Tolvaptan Safety and Efficacy in ADPKD) trial, the SALT (Study of Ascending Levels of Tolvaptan in Hyponatremia) trials, and the EVEREST (Efficacy of Vasopressin Antagonism in Heart Failure Outcome Study with Tolvaptan) trial. [, , , ]

Q11: What were the primary findings of the TEMPO and REPRISE trials in ADPKD?

A12: The TEMPO and REPRISE trials demonstrated that tolvaptan can slow kidney volume growth and kidney function decline in patients with autosomal dominant polycystic kidney disease (ADPKD). [, ]

Q12: What has been observed regarding the efficacy of tolvaptan in heart failure?

A13: Tolvaptan has been shown to be effective in reducing fluid overload in patients with heart failure, including those with acute decompensated heart failure. [, ] While the EVEREST trial did not show a survival benefit with tolvaptan in the overall heart failure population, subgroup analyses suggested a potential survival benefit in hyponatremic patients. [, ]

Q13: What are the common adverse effects associated with tolvaptan treatment?

A14: The most common adverse effects associated with tolvaptan are aquaretic in nature, including thirst, dry mouth, and increased urination. [, ] These effects are expected due to the mechanism of action of the drug.

Q14: Are there any serious safety concerns with tolvaptan?

A15: While generally well-tolerated, tolvaptan has been associated with a higher incidence of elevated liver enzymes in clinical trials, particularly in patients with ADPKD. [, , ] Although most of these events were reversible upon drug discontinuation, careful monitoring of liver function is crucial during tolvaptan treatment. [, ]

Q15: What are the risk factors for hypernatremia during tolvaptan treatment?

A16: Risk factors for hypernatremia, a potential complication of tolvaptan therapy, include a high baseline serum sodium level, an initial tolvaptan dosage >7.5 mg, and a high blood urea nitrogen/serum creatinine ratio. [] Close monitoring of electrolytes, especially in patients with these risk factors, is important.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

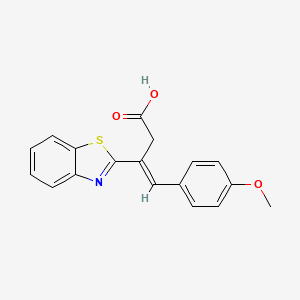

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)